
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route can also be performed under microwave conditions to enhance the reaction efficiency . The formation of the dihydro analogs is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of microwave-assisted synthesis and optimization of reaction conditions can potentially improve the yield and efficiency of industrial production.
化学反応の分析
Types of Reactions
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazinones and dihydro analogs, depending on the reaction conditions and reagents used.
科学的研究の応用
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its hypolipidemic activity and potential use as an antimicrobial agent.
作用機序
The mechanism of action of 4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring.
Quinazolinones: Another class of heterocyclic compounds with similar biological activities, particularly as antimicrobial agents.
Uniqueness
4H-1,3-Oxazin-4-one, 2,3-dihydro-6-methyl-2-phenyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both phenyl and phenylmethyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.
特性
CAS番号 |
61369-32-2 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
3-benzyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-14-12-17(20)19(13-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-12,18H,13H2,1H3 |
InChIキー |
MXOSZPHEHOXJNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

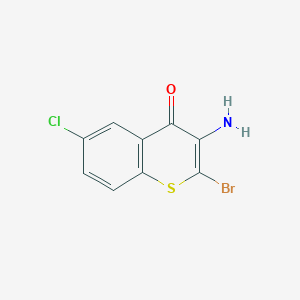


![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
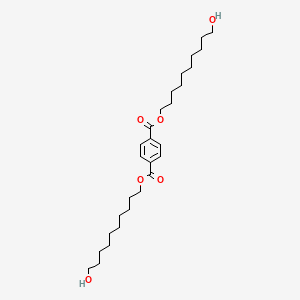
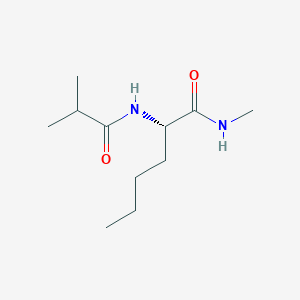
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
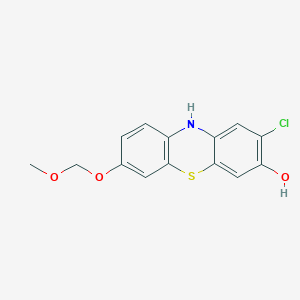
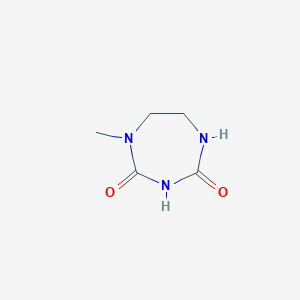
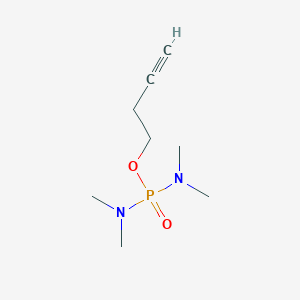
![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)

